![molecular formula C10H11N3O3 B3016479 Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 938022-20-9](/img/structure/B3016479.png)
Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate
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Description
Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the CAS Number: 938022-20-9 . It has a molecular weight of 221.22 . The IUPAC name for this compound is ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate .
Synthesis Analysis
The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to require no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H11N3O3/c1-3-16-10(15)7-5-8-11-9(14)4-6(2)13(8)12-7/h4-5H,3H2,1-2H3, (H,11,14) . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Synthesis and Transformation
Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a key intermediate in synthesizing various heterocyclic systems. For instance, its transformation into related heterocyclic systems was achieved through reactions with different reagents. This versatility in transformation is a critical aspect of its use in synthetic chemistry, allowing the creation of diverse compounds with potential applications in various fields (Youssef, Abbady, Ahmed, & Omar, 2011) (Youssef, Abbady, Ahmed, & Omar, 2013).
Biological Activity
Compounds derived from this chemical have demonstrated significant biological activity. Specifically, they have shown excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This suggests potential applications in the development of new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).
Synthesis of Fused Heterocyclic Systems
This compound is also a precursor in the synthesis of fused heterocyclic systems, which are of interest in the development of new pharmaceuticals and materials. By undergoing reactions with various reagents, it allows the formation of complex and diverse molecular structures (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Antimicrobial Evaluation
New pyrimidine derivatives synthesized from this compound have been evaluated for their antimicrobial properties, further emphasizing its role in the discovery of new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Angiotensin II Receptor Antagonists
Derivatives of this compound have been investigated for their potential as angiotensin II receptor antagonists. This research is significant for developing new treatments for hypertension and related cardiovascular conditions (Shiota et al., 1999).
properties
IUPAC Name |
ethyl 7-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-8-11-9(14)4-6(2)13(8)12-7/h4-5H,3H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHMKKIUQQZNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=O)NC2=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate |
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